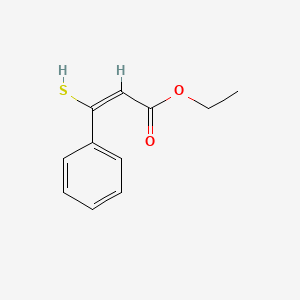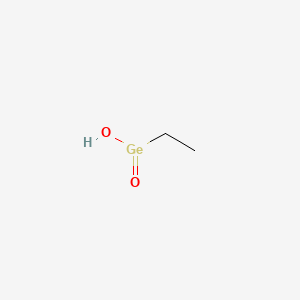![molecular formula C17H16O5 B14153779 5,6,8-Trimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one CAS No. 3748-40-1](/img/structure/B14153779.png)
5,6,8-Trimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,8-Trimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one is an organic compound belonging to the class of naphthopyranones It is characterized by its unique structure, which includes three methoxy groups and a methyl group attached to a naphthopyranone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8-Trimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one typically involves the methylation of 5,6,8-trihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the process would involve optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6,8-Trimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require strong nucleophiles and may be facilitated by catalysts or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
5,6,8-Trimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6,8-Trimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes and pathways, depending on its structure and functional groups. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5,6,8-Trihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one: This compound lacks the methoxy groups and has different chemical properties.
Nor-rubrofusarin: Another naphthopyranone derivative with distinct biological activities.
Rubrofusarin: A related compound with similar structural features but different functional groups.
Uniqueness
5,6,8-Trimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
3748-40-1 |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
5,6,8-trimethoxy-2-methylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C17H16O5/c1-9-5-12(18)16-14(22-9)7-10-6-11(19-2)8-13(20-3)15(10)17(16)21-4/h5-8H,1-4H3 |
InChI Key |
ZUIXIMOUVURKMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


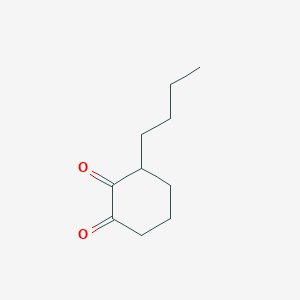
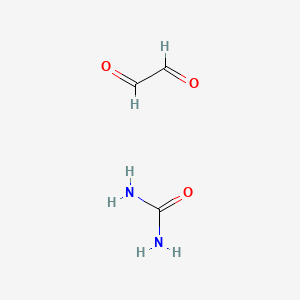
![4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B14153711.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B14153714.png)
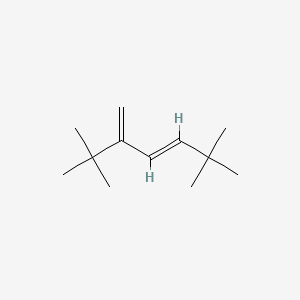
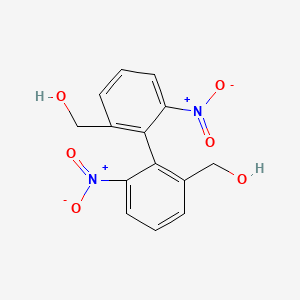

![(4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane](/img/structure/B14153734.png)

![7-Chloro-1-(3-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14153745.png)
![4-[(4-Nitrobenzoyl)amino]butanoic acid](/img/structure/B14153750.png)
